molecular formula C13H10F3NO3 B6345484 2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester CAS No. 773089-45-5

2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester

Cat. No.: B6345484
CAS No.: 773089-45-5
M. Wt: 285.22 g/mol
InChI Key: NLEXNRWBPWMFSI-JXMROGBWSA-N
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Description

2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester is an organic compound characterized by the presence of a cyano group, a trifluoromethoxyphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism by which 2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Cyano-3-[4-(methoxy)phenyl]-2-propenoic acid ethyl ester: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester imparts unique electronic and steric properties, making it distinct from its analogs. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEXNRWBPWMFSI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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